![molecular formula C14H19N5OS B6437861 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine CAS No. 2549063-72-9](/img/structure/B6437861.png)
3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a useful research compound. Its molecular formula is C14H19N5OS and its molecular weight is 305.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.13103142 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their roles in pharmacology, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring, a pyridine moiety, and an azetidine group. This unique combination may contribute to its biological efficacy.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against various bacterial strains. Research indicates that derivatives with thiadiazole rings show promising results against Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism | Activity (MIC in μg/mL) | Standard Drug MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
Escherichia coli | 25 | 20 (Streptomycin) |
Candida albicans | 30 | 15 (Fluconazole) |
The compound’s antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions within the pathogens .
Anticancer Activity
Recent studies have suggested that thiadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For instance, compounds similar to this one have shown activity against pancreatic cancer cells, indicating potential for further development in cancer therapeutics .
Anti-inflammatory Effects
Thiadiazole compounds have also been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced antibacterial activity against multi-drug resistant strains of bacteria .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines showed that certain thiadiazole derivatives led to significant reductions in cell viability, suggesting their potential as anticancer agents .
- Mechanistic Insights : Research indicated that the compound might exert its effects through the inhibition of key enzymes involved in microbial metabolism and proliferation, providing insights into its mode of action .
Scientific Research Applications
CCR6 Modulation
One of the primary applications of this compound is as a CCR6 receptor modulator . Research indicates that it can be utilized in the treatment or prevention of various diseases linked to the immune system, such as autoimmune disorders and certain cancers. The CCR6 receptor plays a critical role in the migration of immune cells, making it a target for therapeutic interventions .
Antimicrobial Activity
Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The incorporation of the azetidine and pyridine rings may enhance the antimicrobial efficacy against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .
Neuroprotective Effects
Preliminary investigations suggest that compounds similar to 3-(2-methoxyethyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the azetidine ring.
- Introduction of the pyridine moiety.
- Functionalization at the thiadiazole position.
Various derivatives have been synthesized to optimize biological activity and selectivity towards specific targets. These modifications can enhance potency and reduce side effects.
Case Studies
Q & A
Q. Basic: What are the common synthetic routes for constructing the 1,2,4-thiadiazole core in this compound?
The 1,2,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or thiourea derivatives. For example, cyclocondensation reactions involving hydrazide precursors (e.g., isonicotinoyl hydrazide) with potassium thiocyanate in concentrated sulfuric acid can yield the thiadiazole scaffold . Alternatively, POCl₃-mediated cyclization of carboxylic acid derivatives with thiosemicarbazides under reflux (90°C, 3 hours) has been used for structurally similar compounds, achieving yields >70% after recrystallization . Key steps include pH adjustment (8–9) for precipitation and purification via DMSO/water mixtures.
Q. Basic: How is the azetidine-pyridine moiety introduced into the molecule?
The azetidine-pyridine fragment is likely synthesized separately and coupled to the thiadiazole core. A standard approach involves nucleophilic substitution at the azetidine nitrogen. For example:
- Step 1 : Synthesis of 1-(pyridin-2-yl)azetidin-3-amine via ring-opening of epoxides or cyclization of β-amino alcohols.
- Step 2 : Functionalization with methyl and methoxyethyl groups using alkylating agents (e.g., methyl iodide or 2-methoxyethyl chloride) in polar aprotic solvents (DMF, acetonitrile) under inert atmospheres .
Coupling to the thiadiazole may require activating agents like EDCI or HOBt in dichloromethane at 0–25°C .
Q. Advanced: How can conflicting NMR data for regioisomeric products be resolved?
Contradictions in NMR assignments (e.g., distinguishing N-methyl vs. methoxyethyl groups) require multi-technique validation :
- 2D NMR : HSQC and HMBC correlations to confirm connectivity between the thiadiazole C5 and azetidine N-atom .
- X-ray crystallography : Definitive structural elucidation, as demonstrated for analogous thiadiazole derivatives (e.g., C–H···N hydrogen bonding patterns) .
- High-resolution MS : Exact mass analysis to rule out isotopic interference or impurities .
Q. Advanced: What strategies optimize the coupling of the azetidine and thiadiazole moieties when low yields are observed?
Low yields in coupling reactions often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Base selection : Use of Hünig’s base (DIPEA) over triethylamine to reduce byproduct formation, as observed in pyridylamine-thiadiazole couplings .
- Temperature control : Stepwise heating (0°C → room temperature) to minimize decomposition .
- Protecting groups : Temporary protection of the azetidine NH with Boc groups, followed by deprotection post-coupling .
Q. Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl δ ~3.3–3.5 ppm; thiadiazole C5 δ ~165 ppm) .
- Mass spectrometry : ESI-HRMS for molecular ion validation (expected [M+H]⁺ ~380–400 Da).
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. Advanced: How can computational methods predict the compound’s binding affinity for kinase targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonds between the pyridine N and kinase hinge regions .
- MD simulations : Analyze stability of the azetidine-thiadiazole conformation in solvent (water, 100 ns trajectories) .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO) of the thiadiazole ring with inhibitory activity .
Q. Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition : Use ADP-Glo™ assays to measure IC₅₀ against tyrosine kinases .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Q. Advanced: How to address discrepancies in biological activity between in vitro and cell-based assays?
- Solubility optimization : Test DMSO stock stability and use surfactants (e.g., Pluronic F-68) to improve aqueous solubility .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Off-target profiling : Screen against a panel of 50+ GPCRs and ion channels via radioligand binding assays .
Q. Basic: What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methoxyethyl group .
- Solvent : Lyophilize and store as a solid; avoid prolonged DMSO solutions (>1 month) .
Q. Advanced: How to design SAR studies for derivatives targeting improved selectivity?
- Core modifications : Replace thiadiazole with 1,2,4-triazole or oxadiazole to alter electron density .
- Substituent variation : Introduce halogens (F, Cl) at the pyridine meta-position to enhance kinase binding .
- Stereochemistry : Synthesize azetidine enantiomers via chiral catalysts (e.g., BINAP-Ru) and compare activity .
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-18(14-16-12(17-21-14)6-8-20-2)11-9-19(10-11)13-5-3-4-7-15-13/h3-5,7,11H,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZUUWOOGLAWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NS3)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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